molecular formula C7H14O7 B1149486 (2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal CAS No. 1961-73-5

(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal

Cat. No.: B1149486
CAS No.: 1961-73-5
M. Wt: 210.18186
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Description

(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal is a seven-carbon polyhydroxy aldehyde with six hydroxyl groups and an aldehyde functional group. Its molecular formula is C₇H₁₄O₇, and its molecular weight is 210.18 g/mol. The compound’s stereochemistry (2S,3S,4R,5R,6R) distinguishes it from other sugar derivatives, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(2S,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMPEPLWKRVLD-GKHCUFPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1961-73-5
Record name D-glycero-D-manno-Heptose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1961-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal can be achieved through several methods. One common approach involves the oxidation of corresponding hexahydroxy alcohols using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can be employed to produce this compound in large quantities. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine, alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: (2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanoic acid.

    Reduction: (2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanol.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of biodegradable polymers and as a precursor for various fine chemicals.

Mechanism of Action

The mechanism by which (2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. It can act as an inhibitor or activator of enzymes involved in metabolic processes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry
(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal C₇H₁₄O₇ 210.18 Aldehyde, 6 hydroxyls 2S,3S,4R,5R,6R
D-heptagluconic acid (heptanoate derivative) C₇H₁₄O₈ 226.18 Carboxylic acid, 6 hydroxyls 2R,3R,4R,5S,6R
Glucose (cyclic hexose) C₆H₁₂O₆ 180.16 Cyclic hemiacetal, 5 hydroxyls 2S,3R,4S,5S,6R (pyranose form)
(2R,3R,4S,5S)-6-Methylheptane-1,2,3,4,5-pentaol C₈H₁₈O₅ 194.22 5 hydroxyls, methyl branch 2R,3R,4S,5S

Key Observations :

  • Chain Length and Functional Groups : The target compound is a linear heptanal derivative, whereas glucose (C₆) is a six-membered cyclic sugar. D-heptagluconic acid shares a seven-carbon backbone but replaces the aldehyde with a carboxylic acid .
  • Stereochemistry : The 2S,3S,4R,5R,6R configuration of the target compound contrasts with D-heptagluconic acid’s 2R,3R,4R,5S,6R configuration, affecting metal-binding affinity and biological activity .
  • Branching vs. Linearity : The methyl-branched heptane-pentaol exhibits reduced hydroxyl density compared to the target compound, influencing solubility and boiling points.

Chemical Reactivity and Metal Complexation

The aldehyde group in this compound makes it more reactive in oxidation and nucleophilic addition reactions compared to carboxylic acid derivatives like D-heptagluconic acid. Studies on calcium(II) complexes of structurally related sugar acids (e.g., D-heptagluconate) reveal log β₁₁ values of 1.5–2.0 , indicating moderate stability . The target compound’s aldehyde group may reduce its metal-chelating capacity relative to carboxylates but enhance its role in reductive amination or glycation reactions.

Biological Activity

(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal is a sugar alcohol derivative known for its potential biological activities. This compound is characterized by its multiple hydroxyl groups which contribute to its reactivity and interaction with biological systems. Recent studies have begun to explore its phytochemical properties and biological effects.

  • Molecular Formula : C7H14O7
  • Molecular Weight : 210.182 g/mol
  • CAS Number : 84142-52-9

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases. Various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) have been utilized to assess the antioxidant capacity of this compound.

Assay Type Activity Level
DPPHHigh
FRAPModerate

Phytochemical Profiling

In a study involving the Balarista formulation—a traditional Ayurvedic preparation—this compound was identified as a major component (26.47% concentration) among other active metabolites. This highlights its relevance in traditional medicine and potential therapeutic applications .

Case Studies

  • Ayurvedic Formulations : A comprehensive analysis of the Balarista formulation demonstrated the presence of this compound alongside other phytochemicals. The study suggested that this compound contributes to the overall efficacy of the formulation through its antioxidant and potential anti-inflammatory properties .
  • Toxicological Studies : In evaluating the safety profile of herbal extracts containing this compound, biochemical analyses indicated that treatments did not induce adverse effects at tested concentrations. This suggests that this compound may be safe for use in medicinal applications .

The biological activity of this compound can be attributed to its structural characteristics:

  • Hydroxyl Groups : The presence of multiple hydroxyl groups enhances hydrogen bonding capabilities and solubility in biological fluids.
  • Free Radical Scavenging : Its ability to donate electrons makes it effective in scavenging free radicals.

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